molecular formula C24H25N3O3S B2974090 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one CAS No. 637747-32-1

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one

Cat. No.: B2974090
CAS No.: 637747-32-1
M. Wt: 435.54
InChI Key: STPYUMDEPWRAHU-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: The initial step involves the synthesis of the benzo[d]thiazole ring. This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Chromone Core Construction: The chromone core is synthesized through a condensation reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Coupling Reactions: The benzo[d]thiazole and chromone intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Piperazine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the chromone ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the chromone core can be reduced to an alcohol.

    Substitution: The piperazine moiety can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its chromone core, which can exhibit fluorescence under certain conditions.

Medicine

In medicinal chemistry, 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific optical properties, such as dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one: Lacks the piperazine moiety, which may reduce its solubility and bioavailability.

    3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-methyl-4H-chromen-4-one: Has a methyl group instead of the piperazine moiety, potentially altering its biological activity.

Uniqueness

The presence of the 4-methylpiperazine moiety in 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one enhances its solubility and bioavailability, making it more effective in biological applications compared to similar compounds.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-3-15-12-16-22(29)18(24-25-19-6-4-5-7-20(19)31-24)14-30-23(16)17(21(15)28)13-27-10-8-26(2)9-11-27/h4-7,12,14,28H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPYUMDEPWRAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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